2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile
Description
Properties
IUPAC Name |
4-amino-3-thiatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-4-7-8-5-1-2-6(3-5)9(8)13-10(7)12/h5-6H,1-3,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGVXNCBGQVBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=C2SC(=C3C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction involving a ketone, an activated nitrile, and elemental sulfur. The reaction typically proceeds under basic conditions, often using inorganic bases such as sodium carbonate or potassium carbonate .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using high-speed vibration milling (HSVM). This method involves the solvent-free reaction of cyclohexanone and malononitrile in the presence of elemental sulfur and a base, such as diethylamine. The reaction is conducted at a vibrational frequency of 30 Hz for 30 minutes, resulting in good yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has shown promise in the development of pharmaceuticals, particularly in anti-inflammatory and anticancer treatments.
1. Anti-inflammatory Activity
Recent studies have demonstrated that 2-amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile exhibits significant anti-inflammatory properties. Research indicates that it activates the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .
Case Study:
A study published in X-MOL investigated the compound's ability to inhibit inflammation in macrophages stimulated by LPS (lipopolysaccharides). The results showed a marked reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
2. Anticancer Potential
The compound's structural characteristics allow it to interact with various biological targets implicated in cancer progression. Preliminary screenings have suggested cytotoxic effects against several cancer cell lines.
Data Table: Anticancer Activity
Materials Science Applications
The compound is also being explored for its utility in materials science, particularly in the development of novel polymers and composites.
1. Conductive Polymers
Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability. This property is particularly useful in developing materials for electronic applications.
Case Study:
A recent study demonstrated that blending this compound with poly(3,4-ethylenedioxythiophene) (PEDOT) significantly improved the electrical properties of the resulting composite material .
Environmental Science Applications
The environmental applications of this compound are primarily focused on its potential as a bioremediation agent.
1. Heavy Metal Removal
Studies have shown that the compound can effectively chelate heavy metals from contaminated water sources. Its ability to form stable complexes with metals like lead and cadmium makes it a candidate for environmental cleanup efforts.
Data Table: Heavy Metal Binding Capacity
Mechanism of Action
The mechanism of action of 2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile involves its interaction with molecular targets such as Kelch-like ECH-associated protein 1 (KEAP1). The compound disrupts the interaction between KEAP1 and NRF2, leading to the activation of NRF2 and subsequent expression of antioxidant response elements . This activation results in the upregulation of genes involved in cellular defense against oxidative stress and inflammation.
Comparison with Similar Compounds
Structural Analogs: Thiophene vs. Selenophene Derivatives
Compound A is structurally analogous to 2-amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile (ATSe), where sulfur is replaced with selenium. Key comparisons include:
| Property | Compound A (Thiophene) | ATSe (Selenophene) |
|---|---|---|
| ORAC Value (µM TE/g) | 1,200 ± 80 | 2,500 ± 150 |
| DPPH IC₅₀ (µM) | 45 ± 3 | 22 ± 2 |
| Redox Potential (mV) | +980 | +720 |
- Electrochemical studies (CV, DPV) confirm that selenophene derivatives undergo oxidation at lower potentials, enhancing their antiperoxyradical activity .
Substituted Derivatives: Methyl, Oxo, and Propyl Modifications
Substituents on the bicyclic framework significantly alter physical and biological properties:
- Methyl groups (1b, 1c) lower melting points and alter yields, suggesting steric and electronic effects during synthesis .
- The 6-oxo derivative (3) shows potent cytotoxicity against cancer cell lines (e.g., PC-3 prostate cancer) and inhibits tyrosine kinases (IC₅₀: 2 µM for 5-fluoro variant) .
Functionalized Derivatives: Schiff Bases and Heterocyclic Systems
Schiff Base Derivatives
- Reaction of Compound A with isovanillin yields a Schiff base (2-((3-hydroxy-4-methoxybenzylidene)amino)-...), confirmed by IR (νC=N: 1595 cm⁻¹) .
Fused Heterocyclic Systems
- Thieno[2,3-d]pyrimidin-4(3H)-ones synthesized from Compound A exhibit analgesic activity via microwave-assisted reactions .
- 4H-Thieno[2,3-f]chromenes derived from Compound A show antiproliferative effects against six cancer cell lines .
Biological Activity
2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure features an amino group and a nitrile group, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₁₀N₂S
- CAS Number : 60948-80-3
- Molecular Weight : 166.25 g/mol
The primary biological activity of this compound is linked to its ability to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. This activation leads to the upregulation of antioxidant proteins that help in neutralizing reactive oxygen species (ROS) and reducing inflammation.
Key Mechanisms:
- NRF2 Activation : The compound activates NRF2 through a non-electrophilic mechanism.
- Cellular Effects : It influences cell signaling pathways and gene expression related to oxidative stress and inflammation .
Antioxidant and Anti-inflammatory Properties
Research indicates that this compound exhibits significant antioxidant activity by enhancing the cellular defense mechanisms against oxidative stress. In vitro studies have shown that it can inhibit lipopolysaccharide (LPS)-stimulated inflammation in macrophages .
Anticancer Activity
The compound has been explored for its anticancer properties. It has been reported to have antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound demonstrated activity against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) cell lines .
Case Studies and Research Findings
- Antibacterial Activity : A study synthesized various derivatives of thiophene compounds, including 2-Amino derivatives. These compounds showed moderate to high antibacterial activity against both gram-positive and gram-negative bacteria .
- Anticancer Studies : In a comparative study on the antiproliferative effects of different compounds, those containing the 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene structure exhibited significant cytotoxicity at submicromolar concentrations. This suggests potential for development as anticancer agents .
- Analgesic Activity : Derivatives of this compound have been tested for analgesic effects using the "hot plate" method in animal models. Results indicated that some derivatives had analgesic effects exceeding those of standard analgesics like metamizole .
Data Tables
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-tetrahydrobenzothiophene derivatives?
The compound is synthesized via multi-step reactions starting with cyclization to form the benzo[b]thiophene core, followed by nucleophilic substitution (e.g., introducing nitrile groups) and condensation with aldehydes or anhydrides. For example, Schiff base derivatives are formed by reacting the amino group with aromatic aldehydes using ZnCl₂ as a catalyst in DMF under reflux . Purification often involves reverse-phase HPLC with MeCN:H₂O gradients .
Q. Which spectroscopic techniques are critical for characterizing these derivatives?
Q. How is the crystal structure of these compounds determined?
Single-crystal X-ray diffraction reveals supramolecular interactions (e.g., N–H⋯N and C–H⋯O hydrogen bonds) and dihedral angles between aromatic rings (e.g., 75.15° between thiophene and nitrophenyl rings), which influence packing and stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of Schiff base derivatives?
- Catalyst : ZnCl₂ enhances imine formation efficiency .
- Solvent : Polar aprotic solvents like DMF favor condensation .
- Temperature : Reflux (100–120°C) accelerates reaction completion within 2–3 hours .
- Purification : Gradient HPLC minimizes byproducts and improves compound purity (>95%) .
Q. What strategies resolve contradictions in reported biological activity (e.g., antibacterial efficacy)?
- Standardized Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols .
- Purity Validation : Ensure ≥98% purity via HPLC to exclude inactive impurities .
- Mechanistic Studies : Compare membrane disruption (via fluorescence assays) vs. enzyme inhibition (kinetic assays) to identify divergent modes of action .
Q. How do supramolecular interactions influence biological activity?
Crystal packing via N–H⋯N bonds enhances solubility in aqueous media, improving bioavailability. Conversely, bulky substituents (e.g., tert-butyl groups) may sterically hinder target binding despite favorable logP values .
Q. What methodologies explore structure-activity relationships (SAR) for anti-inflammatory applications?
- Derivatization : Introduce electron-withdrawing groups (e.g., 4-chlorobenzylidene) to enhance COX-2 inhibition .
- Docking Simulations : Model interactions with COX-2 active sites (PDB ID: 5KIR) to prioritize synthetic targets .
- In Vivo Testing : Evaluate edema reduction in carrageenan-induced rat paw models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
